molecular formula C6H15NOSi B162094 2,2,4-trimethyl-1,4,2-oxazasilinane CAS No. 10196-49-3

2,2,4-trimethyl-1,4,2-oxazasilinane

Cat. No.: B162094
CAS No.: 10196-49-3
M. Wt: 145.27 g/mol
InChI Key: GGPLWEZGITVTJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4-trimethyl-1,4,2-oxazasilinane can be synthesized through the reaction of 2,2,4-trimethyl-2-fluoromorpholine with triethylamine in carbon tetrachloride . The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2,2,4-trimethyl-1-oxa-4-aza-2-silacyclohexane are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2,2,4-trimethyl-1,4,2-oxazasilinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silacyclohexane derivatives .

Scientific Research Applications

2,2,4-trimethyl-1,4,2-oxazasilinane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,2,4-trimethyl-1-oxa-4-aza-2-silacyclohexane include:

Uniqueness

2,2,4-trimethyl-1,4,2-oxazasilinane is unique due to its incorporation of a silicon atom into a six-membered ring structure, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds . This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.

Properties

IUPAC Name

2,2,4-trimethyl-1,4,2-oxazasilinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NOSi/c1-7-4-5-8-9(2,3)6-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPLWEZGITVTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCO[Si](C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064993
Record name 1-Oxa-4-aza-2-silacyclohexane, 2,2,4-trimethyl-
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Molecular Weight

145.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10196-49-3
Record name 2,2,4-Trimethyl-1-oxa-4-aza-2-silacyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10196-49-3
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Record name 2,2,4-Trimethyl-2-silamorpholine
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Record name 1-Oxa-4-aza-2-silacyclohexane, 2,2,4-trimethyl-
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Record name 1-Oxa-4-aza-2-silacyclohexane, 2,2,4-trimethyl-
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Record name 2,2,4-trimethyl-1-oxa-4-aza-2-silacyclohexane
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Record name 2,2,4-TRIMETHYL-2-SILAMORPHOLINE
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